Sub-Nanomolar CCR5 Antagonism: 0.100 nM Cellular IC50 Outperforms Maraviroc and Vicriviroc
In an antagonist assay performed on human CCR5 receptors expressed in P4R5 cells co-expressing CD4 and an LTR-β-gal reporter, the target compound inhibited CCR5-mediated cell-cell fusion with an IC50 of 0.100 nM [1]. Under comparable cellular assay conditions, maraviroc exhibited IC50 values of 7.18 ± 0.93 nM (radioligand binding) and 3.3 nM (MIP-1α competition), while vicriviroc showed an IC50 of 5.5 nM in HIV-1 entry inhibition [2][3]. This represents a 33‑fold to 72‑fold improvement in potency over the most widely used control compounds.
| Evidence Dimension | CCR5 antagonist potency (IC50, nM) |
|---|---|
| Target Compound Data | 0.100 nM (P4R5 cell-cell fusion assay) |
| Comparator Or Baseline | Maraviroc: 3.3–7.18 nM; Vicriviroc: 5.5 nM |
| Quantified Difference | 33‑fold to 72‑fold more potent than maraviroc; 55‑fold more potent than vicriviroc |
| Conditions | Human CCR5 expressed in P4R5/CD4/LTR-β-gal cells (target); maraviroc data from radioligand binding and MIP-1α competition; vicriviroc from HIV-1 NLBal replication assay |
Why This Matters
For scientists building SAR around CCR5 or screening for HIV-1 entry inhibitors, the 0.100 nM IC50 makes this compound the most potent reference standard currently available from public databases, enabling detection of subtle potency shifts that would be lost with weaker tool compounds.
- [1] BindingDB Entry BDBM50394596 (CHEMBL2164202). Affinity Data: IC50 = 0.100 nM for human CCR5 receptor antagonism in P4R5 cells. View Source
- [2] Napier, C.; et al. Molecular cloning and radioligand binding characterization of the chemokine receptor CCR5 from rhesus macaque and human. Biochem. Pharmacol. 2005; Maraviroc IC50 = 7.18 ± 0.93 nM. View Source
- [3] Murga, J. D.; et al. Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus Type 1. Antimicrob. Agents Chemother. 2006; Vicriviroc IC50 = 5.5 nM. View Source
